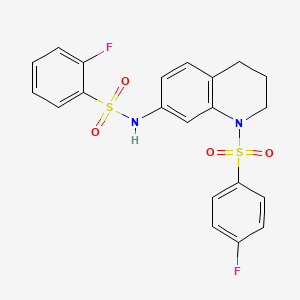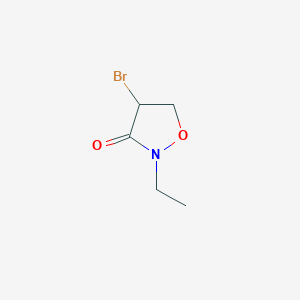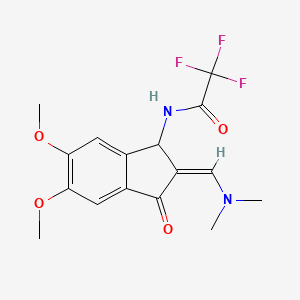![molecular formula C24H26ClN5O2S B2553621 1-((4-chlorobenzyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111221-70-5](/img/structure/B2553621.png)
1-((4-chlorobenzyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a quinazoline thioether derivative, which is a class of compounds known for their potential as antimicrobial agents. These compounds are of significant interest in the field of agricultural chemistry due to their ability to combat phytopathogenic bacteria and fungi, which can cause diseases in crops. The specific compound mentioned does not appear in the provided papers, but the papers do discuss related compounds with similar structures and functionalities.
Synthesis Analysis
The synthesis of quinazoline thioether derivatives is described in the first paper, where twenty-two derivatives incorporating a 1,2,4-triazolo[4,3-a]pyridine moiety were designed and synthesized . The synthesis process involves the creation of the quinazoline core, followed by the introduction of the thioether and triazolo moieties. The exact synthesis of the compound is not detailed, but it would likely follow similar synthetic pathways, with specific reagents and conditions tailored to introduce the isobutyl and isopropyl groups at the appropriate positions on the quinazoline scaffold.
Molecular Structure Analysis
The molecular structure of a related compound, referred to as compound 6l, was confirmed using single-crystal X-ray diffraction analysis . This technique allows for the precise determination of the three-dimensional arrangement of atoms within a crystal, providing insight into the molecular geometry, bond lengths, and angles. Although the exact structure of the compound is not provided, it can be inferred that it would share similar structural characteristics with the compounds studied in the paper.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline thioether derivatives are influenced by their molecular structure. The second paper mentions that the lipophilicity of the compounds is related to their antimicrobial activity . The compound with the highest hydrophilicity and the lowest molecular weight within the series, compound 6b, showed the most significant activity, suggesting that similar properties in the compound could also be indicative of its potential as an antimicrobial agent . The exact physical properties such as melting point, solubility, and stability of the compound are not provided but would be expected to be consistent with those of similar quinazoline thioether derivatives.
Scientific Research Applications
Synthesis and Characterization
Quinazoline derivatives, including triazoloquinazolines, are synthesized through complex chemical reactions involving various precursors and conditions, aiming to explore their structural and functional properties. The synthesis of these compounds often involves cyclization reactions, substitutions, and the introduction of different functional groups to achieve desired chemical characteristics. For instance, the preparation of 3,4-dihydro-4-oxo-1,2,3-benzotriazines, incorporating triazoloquinazoline or thiazole moieties, showcases the intricate synthesis processes designed to produce compounds with specific chemical properties (Gineinah, 2001).
Biological Activity and Potential Therapeutic Applications
The biological activities of quinazoline derivatives span various therapeutic areas, including antibacterial, antifungal, and analgesic applications. For instance, certain quinazoline derivatives have demonstrated potent antibacterial properties, suggesting their potential as candidates for developing new antimicrobial agents. The exploration of novel 1H-1,2,3-triazole-4-carboxamides, including triazolo[1,5-a]quinazoline-3-carboxamides, revealed moderate to good antimicrobial activities against primary pathogens, highlighting the therapeutic relevance of these compounds in addressing microbial resistance (Pokhodylo et al., 2021).
Antineurotic Activity and Drug Development
The synthesis and evaluation of 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides have been directed towards predicting and identifying compounds with potential antineurotic activity. Through computer prediction and experimental synthesis, researchers aim to identify compounds that could be developed into treatments for neurological conditions, including male reproductive and erectile dysfunction, demonstrating the vast potential of quinazoline derivatives in drug discovery and development (Danylchenko et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[(4-chlorophenyl)methylsulfanyl]-4-(2-methylpropyl)-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN5O2S/c1-14(2)12-29-22(32)19-10-7-17(21(31)26-15(3)4)11-20(19)30-23(29)27-28-24(30)33-13-16-5-8-18(25)9-6-16/h5-11,14-15H,12-13H2,1-4H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIUJKXQJJNLOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)N3C1=NN=C3SCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2553538.png)
![2-[(2-Chloro-4-fluorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2553540.png)
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2553543.png)


![4-isobutyl-N-isopropyl-1-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2553546.png)



![4-[1-(2H-Tetrazol-5-yl)butan-2-yl]aniline](/img/structure/B2553557.png)
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B2553558.png)
![2-Amino-4-(4-methoxyphenyl)-5,7-dioxo-6-(p-tolyl)-4,4a,5,6,7,7a-hexahydrothiopyrano[2,3-c]pyrrole-3-carbonitrile](/img/structure/B2553559.png)

